molecular formula C16H23N3O4S B2800151 4-cyclopropaneamido-N-[2-(propane-1-sulfonamido)ethyl]benzamide CAS No. 1091445-02-1

4-cyclopropaneamido-N-[2-(propane-1-sulfonamido)ethyl]benzamide

Cat. No.: B2800151
CAS No.: 1091445-02-1
M. Wt: 353.44
InChI Key: ZVILSEFBFGQUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclopropaneamido-N-[2-(propane-1-sulfonamido)ethyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with cyclopropanecarboxamido and propylsulfonamidoethyl substituents, which contribute to its unique chemical properties and reactivity.

Scientific Research Applications

4-cyclopropaneamido-N-[2-(propane-1-sulfonamido)ethyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropaneamido-N-[2-(propane-1-sulfonamido)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the benzamide core, followed by the introduction of the cyclopropanecarboxamido and propylsulfonamidoethyl groups through a series of reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropaneamido-N-[2-(propane-1-sulfonamido)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of 4-cyclopropaneamido-N-[2-(propane-1-sulfonamido)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-cyclopropaneamido-N-[2-(propane-1-sulfonamido)ethyl]benzamide include other benzamide derivatives with different substituents, such as:

  • 4-(cyclopropanecarboxamido)-N-(2-(methylsulfonamido)ethyl)benzamide
  • 4-(cyclopropanecarboxamido)-N-(2-(ethylsulfonamido)ethyl)benzamide
  • 4-(cyclopropanecarboxamido)-N-(2-(butylsulfonamido)ethyl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-[2-(propylsulfonylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-2-11-24(22,23)18-10-9-17-15(20)12-5-7-14(8-6-12)19-16(21)13-3-4-13/h5-8,13,18H,2-4,9-11H2,1H3,(H,17,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVILSEFBFGQUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.